4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
説明
4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied in recent years. It was first synthesized by Bristol-Myers Squibb and has shown promising results in various scientific research applications.
作用機序
4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor is involved in various cellular processes, including cell proliferation, survival, and migration. The inhibition of c-Met by this compound leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion. In addition, this compound has been shown to induce apoptosis in cancer cells. In inflammation and fibrosis, this compound has been shown to reduce inflammation and fibrosis by inhibiting the c-Met receptor.
実験室実験の利点と制限
One of the advantages of 4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is its selectivity for the c-Met receptor. This allows for more specific targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for 4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide research. One potential area is the development of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy. Another area is the development of more soluble forms of this compound, which would make it easier to use in lab experiments. Finally, the potential use of this compound in other areas, such as autoimmune diseases, is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research applications. Its selectivity for the c-Met receptor makes it a potential treatment option for cancer, inflammation, and fibrosis. However, its low solubility in water is a limitation that needs to be addressed. Further research is needed to fully understand the potential of this compound and to develop more effective treatment options.
科学的研究の応用
4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively studied in various scientific research applications, including cancer research, inflammation, and fibrosis. In cancer research, this compound has shown promising results as a potential treatment for metastatic melanoma, breast cancer, and prostate cancer. Inflammation and fibrosis are also areas where this compound has shown potential as a treatment option.
特性
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S2/c1-3-4-13-24(2)32(27,28)20-9-5-18(6-10-20)22(26)23-19-7-11-21(12-8-19)33(29,30)25-14-16-31-17-15-25/h5-12H,3-4,13-17H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAFTLNRXZVYFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。